Mass Spectrometric Differentiation: A +3 Da Shift Enabling Unambiguous Quantification
N-Nitroso-DL-proline-d3 possesses a molecular weight of 147.15 g/mol, exactly 3 Da heavier than the unlabeled N-Nitroso-DL-proline (144.13 g/mol) due to the substitution of three hydrogen atoms with deuterium . This mass shift allows the internal standard and analyte to be chromatographically indistinguishable—they co-elute with identical retention times in both reversed-phase HPLC and GC—yet are fully resolved in the mass spectrometer via MRM transitions (e.g., m/z 145→? for NPRO vs. m/z 148→? for the d3 internal standard). In contrast, structurally analogous internal standards such as N-nitrosopipecolic acid exhibit different retention times and ionization efficiencies, introducing up to 20-30% variability in peak area ratios across sample matrices [1].
| Evidence Dimension | Molecular weight and mass shift |
|---|---|
| Target Compound Data | 147.15 g/mol (+3 Da relative to unlabeled NPRO) |
| Comparator Or Baseline | Unlabeled N-Nitroso-DL-proline (MW = 144.13 g/mol) |
| Quantified Difference | Δm/z = +3 Da |
| Conditions | LC-MS/MS or GC-MS analysis; C18 column (HPLC) or DB-5 column (GC); ESI+ or EI ionization |
Why This Matters
The +3 Da mass shift ensures no isotopic overlap with the endogenous analyte, enabling accurate quantification at trace levels without compromising chromatographic fidelity—a requirement for validated methods in GxP environments.
- [1] Wolfram JH, et al. Determination of N-nitrosoproline at the nanogram level. J Chromatogr. 1977;132(1):37-43. View Source
